

Application Note: 4-Bromonicotinic Acid Hydrobromide in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromonicotinic acid hydrobromide
CAS No.: 1794760-22-7
Cat. No.: B1527743

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Document Type: Advanced Application Notes & Experimental Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

4-Bromonicotinic acid hydrobromide (CAS: 1794760-22-7) and its free base counterpart (CAS: 15366-62-8) serve as highly versatile bifunctional building blocks in modern medicinal chemistry [1]. The strategic ortho-relationship between the C4-bromine and the C3-carboxylic acid on the electron-deficient pyridine ring makes this scaffold exceptionally valuable for synthesizing complex multi-ring systems, spiro-aromatics, and targeted therapeutic agents.

This application note provides field-proven methodologies, mechanistic rationales, and self-validating protocols for utilizing **4-bromonicotinic acid hydrobromide** in drug discovery workflows, with a specific focus on its application in synthesizing DNA Polymerase Theta (Polθ) inhibitors for oncology and spiro-aromatic compounds for neurology [2][3].

Physicochemical Profiling & Quantitative Data

The selection of the hydrobromide salt over the free base is a deliberate process chemistry choice. The HBr salt offers superior crystalline stability, mitigates premature decarboxylation during storage, and reduces the hygroscopicity often observed with zwitterionic pyridine derivatives.

Property	Value / Description	Analytical Significance
Chemical Name	4-Bromopyridine-3-carboxylic acid hydrobromide	Bifunctional handle for cross-coupling and amidation.
CAS Number	1794760-22-7 (HBr Salt) / 15366-62-8 (Free Base)	Ensure correct stoichiometric calculations for bases.
Molecular Formula	C ₆ H ₅ Br ₂ NO ₂	Exact Mass: 280.86
Molecular Weight	282.92 g/mol	Includes the HBr equivalent.
Appearance	Off-white to light yellow crystalline powder	Color shifts to dark brown indicate oxidative degradation.
Melting Point	118–134 °C (Free base reference) [4]	Broad range indicates potential polymorphic transitions.
Solubility	Soluble in DMF, DMSO, MeOH; sparingly in H ₂ O	Requires polar aprotic solvents for homogeneous reactions.

Mechanistic Insights & Chemical Reactivity

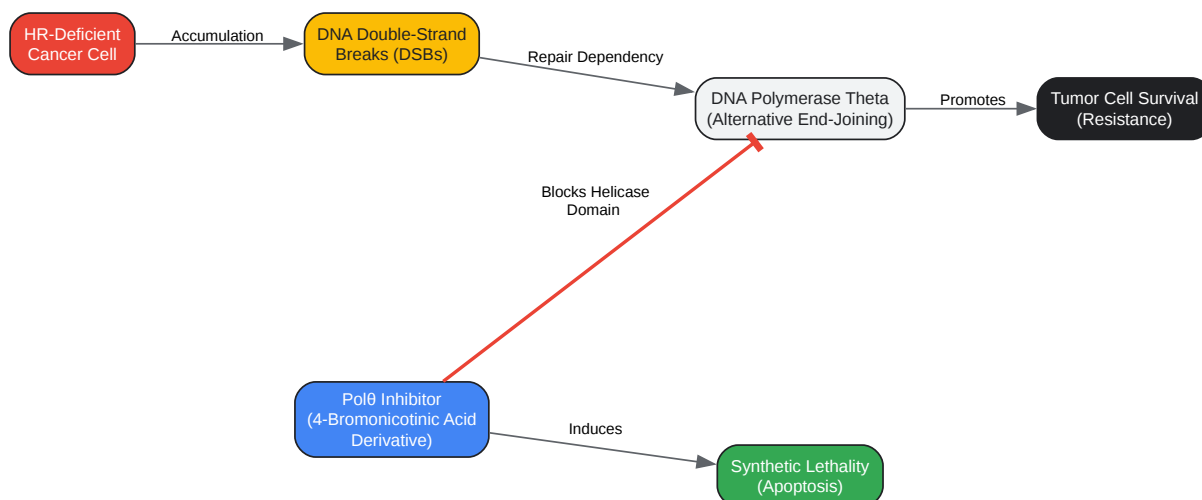
The reactivity of 4-bromonicotinic acid is governed by the strong electron-withdrawing effect of the pyridine nitrogen, which highly activates the C4-position toward nucleophilic aromatic substitution (S_NAr) and oxidative addition by transition metals.

- **Causality in Cross-Coupling:** The adjacent carboxylic acid at C3 can cause steric hindrance. However, it also acts as a directing group. When performing Suzuki-Miyaura couplings, the electron-deficient nature of the ring accelerates the oxidative addition of Palladium(0) into the C-Br bond, but slows down the transmetalation step.
- **Salt Neutralization:** Because the compound is supplied as a hydrobromide salt, all base-mediated reactions (e.g., Suzuki couplings, amide formations) require exactly one additional

equivalent of base to neutralize the hydrobromide before the catalytic cycle or activation step can begin. Failure to account for this leads to stalled reactions and unreacted starting material.

Application I: Synthesis of DNA Polymerase Theta (Pol θ) Inhibitors

In homologous recombination (HR) deficient cancers (e.g., BRCA1/2 mutations), tumor cells rely on alternative end-joining pathways mediated by DNA Polymerase Theta (Pol θ) to survive double-strand breaks. 4-Bromonicotinic acid is a critical intermediate in synthesizing thiadiazolyl derivatives that inhibit the ATP-dependent helicase domain of Pol θ [2].



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Caption: Synthetic lethality mechanism of 4-Bromonicotinic acid-derived Pol θ inhibitors in HR-deficient cancers.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling Workflow

Objective: Couple **4-bromonicotinic acid hydrobromide** with 2-methoxypyridine-3-boronic acid.

Reagents & Equipment:

- **4-Bromonicotinic acid hydrobromide** (1.0 eq)
- 2-Methoxypyridine-3-boronic acid (1.2 eq)
- Pd(PPh₃)₄ (0.05 eq)
- Na₂CO₃ (3.0 eq) — Note: 1.0 eq neutralizes the HBr salt, 2.0 eq drives the transmetalation.
- Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

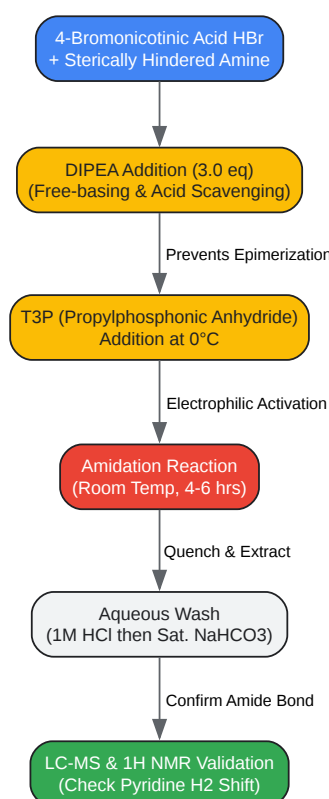
Step-by-Step Methodology:

- Preparation & Degassing: Charge a Schlenk flask with **4-bromonicotinic acid hydrobromide**, the boronic acid, and Na₂CO₃. Add the Dioxane/H₂O mixture. Degas the suspension via three freeze-pump-thaw cycles. Causality: Pd(PPh₃)₄ is highly sensitive to oxidation; ambient oxygen will oxidize the phosphine ligands to phosphine oxides, terminating the catalytic cycle.
- Catalyst Addition: Backfill with Argon and add Pd(PPh₃)₄. Seal the vessel.
- Thermal Cycling: Heat the reaction mixture to 90 °C for 12 hours.
- Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in EtOAc/1M HCl, and analyze via LC-MS.
 - Validation Metric: Look for the disappearance of the distinct 1:1 isotopic bromine doublet (m/z 202/204 [M+H]⁺) of the starting material and the appearance of the coupled product mass.
- Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Acidify the aqueous filtrate to pH 3-4 using 2M HCl to precipitate the cross-coupled carboxylic acid.

- Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Application II: Synthesis of Spiro-Aromatic Compounds

Spiro[indene-piperidine] derivatives are emerging as potent scaffolds for neurological targets. **4-Bromonicotinic acid hydrobromide** is utilized to build the core heterocyclic framework via sequential amidation and intramolecular cyclization[3].



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Caption: Standardized workflow for the amidation of sterically hindered 4-Bromonicotinic acid derivatives.

Protocol 2.1: Sterically Demanding Amidation using T3P

Objective: Form an amide bond between 4-bromonicotinic acid and a spiro-piperidine amine.

Mechanistic Rationale: The ortho-bromine atom creates significant steric bulk around the C3-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Using T3P (Propylphosphonic anhydride) provides powerful electrophilic activation while generating water-soluble byproducts, simplifying downstream purification.

Step-by-Step Methodology:

- **Substrate Solubilization:** Dissolve **4-bromonicotinic acid hydrobromide** (1.0 eq) and the target spiro-amine (1.05 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Causality: The first equivalent neutralizes the HBr salt of the acid, the second neutralizes any salt of the amine, and the third acts as the proton scavenger for the coupling reaction.
- **Activation:** Add T3P (50% solution in EtOAc, 1.5 eq) dropwise while maintaining the temperature at 0 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours.
- **Self-Validating Workup:** Dilute the reaction with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.
 - **NMR Validation:** In the ¹H NMR spectrum of the isolated product, the pyridine H2 proton (located between the ring nitrogen and the newly formed amide) will appear as a highly deshielded singlet (typically >8.8 ppm). The preservation of the bromine atom is confirmed by the absence of coupling to an H4 proton.

Best Practices & Troubleshooting

- **Debromination Artifacts:** During palladium-catalyzed cross-couplings, protodehalogenation (replacement of Br with H) can occur if the transmetalation step is too slow. To mitigate this, ensure the boronic acid is strictly anhydrous and consider switching to a more electron-rich phosphine ligand (e.g., XPhos) to accelerate reductive elimination.

- Hygroscopicity Management: While the HBr salt is more stable than the free base, it should still be stored under an inert atmosphere (Argon) at 2–8 °C to prevent moisture-induced degradation [4].
- Decarboxylation: Avoid prolonged heating of 4-bromonicotinic acid above 120 °C in highly basic media, as pyridine-3-carboxylic acids are susceptible to thermal decarboxylation.

References

- Kymab Limited / Artios Pharma. "Thiadiazolyl derivatives as DNA polymerase theta inhibitors." WIPO (PCT) Patent WO2020243459A1, Published Dec 3, 2020.
- Shanghai Institute of Materia Medica, Chinese Academy of Sciences. "Spiro-aromatic compounds and their applications." WIPO (PCT) Patent WO2020094018A1, Published May 14, 2020.
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